molecular formula C18H18N4O B7435065 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one

3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one

Katalognummer B7435065
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: VPQYMFUCVABCPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one, also known as MBZM, is a chemical compound that has gained attention in the scientific community for its potential applications in medical research. MBZM is a benzazepine derivative that has been shown to exhibit a range of biological activities, making it a promising candidate for further investigation.

Wirkmechanismus

The mechanism of action of 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. Specifically, 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one has been shown to interact with dopamine and serotonin receptors, which are involved in the regulation of mood, movement, and cognition.
Biochemical and Physiological Effects:
3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective properties, 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one has also been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve insulin sensitivity and glucose metabolism, which could have implications for the treatment of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one in lab experiments is its relatively low toxicity, which makes it a safer alternative to some other compounds that have similar biological activities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Zukünftige Richtungen

There are several potential future directions for research on 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one. One area of interest is its potential as a treatment for neurodegenerative diseases, and further studies are needed to fully understand its mechanism of action in this context. Additionally, there is growing interest in the potential use of 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one as a therapeutic agent for metabolic disorders such as diabetes and obesity, and further research is needed to explore these potential applications. Finally, there is a need for more studies to investigate the safety and toxicity of 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one in animal and human models.

Synthesemethoden

The synthesis of 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one involves a multistep process that begins with the reaction of 2-(1-methylbenzimidazol-2-yl)aniline with ethyl acetoacetate in the presence of a base. This reaction produces the intermediate compound, 3-(1-methylbenzimidazol-2-yl)-3-oxopropanenitrile, which is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent to yield the final product, 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one.

Wissenschaftliche Forschungsanwendungen

3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one has been the subject of numerous scientific studies due to its potential applications in medical research. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that 3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one can protect against neurotoxicity and oxidative stress, which are both implicated in the development of these diseases.

Eigenschaften

IUPAC Name

3-[(1-methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-22-16-9-5-4-8-14(16)20-18(22)21-15-11-10-12-6-2-3-7-13(12)19-17(15)23/h2-9,15H,10-11H2,1H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQYMFUCVABCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC3CCC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.